molecular formula C8H18ClN B1460496 3-(Propan-2-yl)piperidine hydrochloride CAS No. 2097873-57-7

3-(Propan-2-yl)piperidine hydrochloride

Cat. No.: B1460496
CAS No.: 2097873-57-7
M. Wt: 163.69 g/mol
InChI Key: HGUCMKBGIHVIAK-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)piperidine hydrochloride is a chemical compound with the CAS Number: 2097873-57-7 . It has a molecular weight of 163.69 . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, is a significant area of research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, many reviews have been published concerning specific methods of piperidine synthesis .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical and Chemical Properties Analysis

This compound is a liquid in its physical form . It has a molecular weight of 163.69 .

Scientific Research Applications

Electrochemical Detection of DNA Interaction

Research on Mannich base derivatives, including compounds with piperidine structures, demonstrates their potential in electrochemical assays for DNA interaction studies. An example includes the use of disposable graphite electrodes to investigate the interaction between these compounds and fish sperm double-stranded DNA. This method, involving differential pulse voltammetry, revealed meaningful decreases in the oxidation signal of DNA base guanine, suggesting possible intercalation and/or alkylation mechanisms between Mannich base derivatives and DNA. This approach offers a promising avenue for DNA-targeted agent/drug candidate investigations (Istanbullu et al., 2017).

Synthesis and Pharmacological Properties

A comprehensive overview of the synthesis methods, pharmacological properties, and applications of various 1-substituted piperidines is provided, highlighting their importance in the development of pharmaceuticals. This includes derivatives used in antihypertensive and local anesthetic agents, showcasing the broad utility of piperidine compounds in medicinal chemistry and drug discovery (Vardanyan, 2018).

Synthesis and Bioactivity Studies

Mannich bases with piperidine moieties have been synthesized and evaluated for cytotoxicity and carbonic anhydrase inhibitory activities. This research exemplifies the application of piperidine derivatives in exploring new drug candidates, particularly in oncology and enzyme inhibition fields. Among the synthesized compounds, specific derivatives exhibited effective cytotoxicity, highlighting the potential for further chemical modifications to improve activity profiles (Unluer et al., 2016).

Quality Control and Stability Studies

The development of a high-performance liquid chromatographic assay method for a new CVS disorder agent showcases the application of piperidine derivatives in pharmaceutical quality control and stability studies. This method emphasizes the importance of analytical techniques in ensuring the quality and efficacy of novel pharmaceutical agents (Dwivedi et al., 2003).

Novel Synthesis Methods

The exploration of novel synthesis methods for piperidine compounds, such as 3-(pyrrolidin-1-yl)piperidine, underscores the ongoing efforts to enhance the efficiency and scalability of producing medically significant molecules. These advancements in synthetic chemistry are crucial for the development of new therapeutic agents and for the optimization of existing medicinal compounds (Smaliy et al., 2011).

Future Directions

Piperidines, including 3-(Propan-2-yl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis have been published , indicating ongoing interest and future directions in this field.

Biochemical Analysis

Biochemical Properties

3-(Propan-2-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation. Moreover, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can bind to the active sites of enzymes, leading to conformational changes that either enhance or inhibit their catalytic activities. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability, proliferation, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can induce toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . Cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within cells, thereby affecting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.

Properties

IUPAC Name

3-propan-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)8-4-3-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUCMKBGIHVIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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